molecular formula C13H22N4OS B2861467 4-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 1209801-84-2

4-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2861467
CAS No.: 1209801-84-2
M. Wt: 282.41
InChI Key: QNMJXZUWSVYKPD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 1-isopropylpiperidine with a suitable thiadiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

4-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

4-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

    N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: This compound has a similar piperidine structure but differs in its indole and methoxybenzyl groups.

    N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide: This compound has a similar piperidine structure but differs in its benzenesulfonamide group.

The uniqueness of this compound lies in its specific thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-9(2)17-6-4-11(5-7-17)8-14-13(18)12-10(3)15-16-19-12/h9,11H,4-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMJXZUWSVYKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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